
1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- is a heterocyclic compound that combines the structural features of benzimidazole and thiazole. This compound is known for its diverse biological activities and is used in various scientific research applications. The benzimidazole ring is fused with a thiazole ring, making it a unique and versatile molecule in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- typically involves the cyclization of o-phenylenediamine with thioamides or thioesters. One common method includes the reaction of o-phenylenediamine with 4-methyl-2-thiazolyl isothiocyanate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its role in inhibiting specific enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects. The compound may also interfere with the electron transport chain in mitochondria, affecting cellular respiration .
Comparaison Avec Des Composés Similaires
Thiabendazole: Another benzimidazole derivative with antifungal properties.
Albendazole: Used as an anthelmintic agent.
Mebendazole: Known for its antiparasitic activity.
Uniqueness: 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- is unique due to its combined benzimidazole and thiazole structure, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .
Propriétés
Numéro CAS |
61690-05-9 |
|---|---|
Formule moléculaire |
C11H9N3S |
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H9N3S/c1-7-6-15-11(12-7)10-13-8-4-2-3-5-9(8)14-10/h2-6H,1H3,(H,13,14) |
Clé InChI |
DZPQTBMBUDWYTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


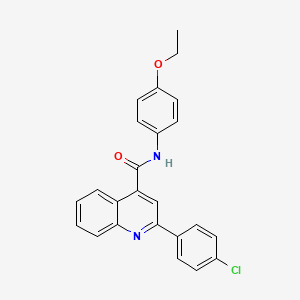
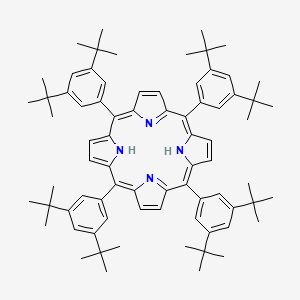
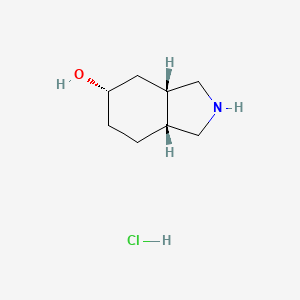
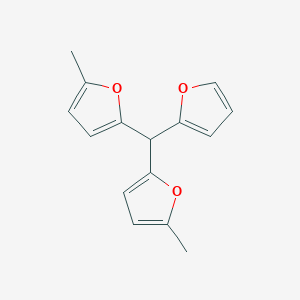
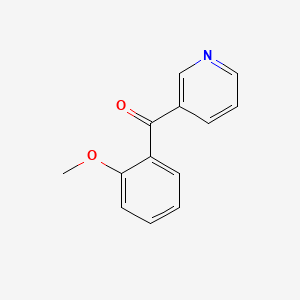
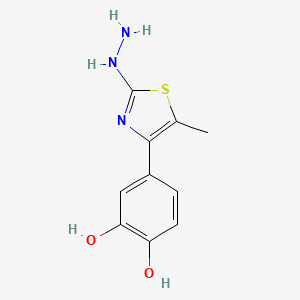
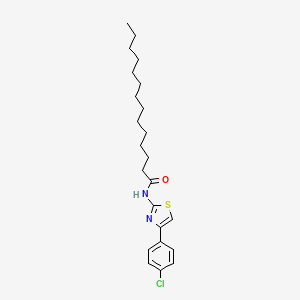
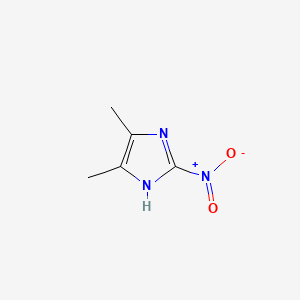
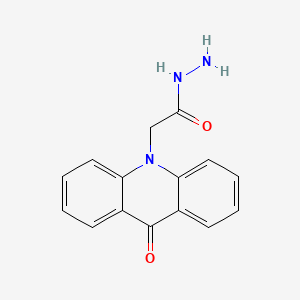
![N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
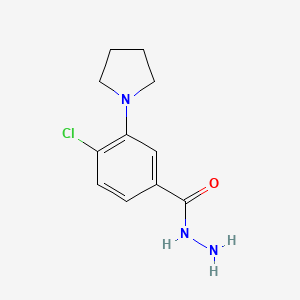
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine](/img/structure/B15054046.png)
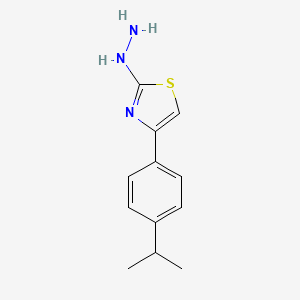
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
